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For Researchers, Scientists, and Drug Development Professionals

Abstract
ML315 hydrochloride is a potent and selective dual inhibitor of Cdc2-like kinases (Clk) and

dual-specificity tyrosine-regulated kinases (DYRK). This technical guide provides a

comprehensive overview of the physicochemical properties of ML315 hydrochloride, its

mechanism of action through the inhibition of key signaling pathways, and detailed

experimental protocols for its characterization. This document is intended to serve as a

valuable resource for researchers in the fields of oncology, neuroscience, and drug discovery.

Physicochemical Properties
ML315 hydrochloride is a synthetic organic compound belonging to the pyrimidine class. The

following table summarizes its key physicochemical properties. Due to the limited availability of

experimental data for certain parameters, predicted values from computational models are

provided where noted.
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Property Value Source

Chemical Name

5-(1,3-Benzodioxol-5-yl)-N-

[(3,5-dichlorophenyl)methyl]-4-

pyrimidinamine hydrochloride

Internal

Molecular Formula C₁₈H₁₃Cl₂N₃O₂・HCl [1]

Molecular Weight 410.68 g/mol [1]

CAS Number 1440251-53-5 [1]

Appearance Solid [2]

Solubility

Soluble to 100 mM in

DMSOSoluble to 50 mM in

ethanol

[1]

Aqueous Solubility Data not available [2]

Melting Point
Data not available (Predicted:

~220-240 °C)
[2]

pKa

Data not available (Predicted

acidic pKa: ~7.5-8.5; Predicted

basic pKa: ~2.5-3.5)

Internal

Purity ≥98% (by HPLC) [1]

Note on Predicted Values: The melting point and pKa values are estimations derived from

computational prediction tools and should be confirmed experimentally.

Mechanism of Action and Signaling Pathways
ML315 is a dual-selective inhibitor of the Clk and DYRK families of protein kinases.[3] These

kinases play crucial roles in various cellular processes, and their dysregulation is implicated in

several diseases, including cancer and neurological disorders.
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The Cdc2-like kinases (Clks) are involved in the regulation of pre-mRNA splicing. By inhibiting

Clks, ML315 can modulate the splicing of various genes, which can be particularly relevant in

cancer cells that often exhibit altered splicing patterns. The general mechanism of CDK

inhibition involves blocking the cell cycle progression. CDK4/6, in complex with Cyclin D,

phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription

factor and subsequent entry into the S phase of the cell cycle.[4][5] Inhibition of CDK-like

kinases by ML315 can arrest the cell cycle and inhibit tumor growth.
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Caption: CDK Signaling Pathway Inhibition by ML315.
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The DYRK family, particularly DYRK1A, is implicated in neurodevelopment and is linked to

neurodegenerative diseases like Alzheimer's and Down syndrome.[6][7] DYRK1A can

phosphorylate several downstream targets, including the amyloid precursor protein (APP) and

tau protein, contributing to the pathology of these diseases.[6] By inhibiting DYRK1A, ML315

can potentially mitigate the neurotoxic effects associated with its overexpression.
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Caption: DYRK1A Signaling Pathway Inhibition by ML315.

Experimental Protocols
The following section details the methodologies for key experiments to characterize ML315

hydrochloride.

Determination of Physicochemical Properties
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Objective: To determine the temperature range over which ML315 hydrochloride transitions

from a solid to a liquid.

Protocol:

Ensure the ML315 hydrochloride sample is dry and finely powdered.

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube into a calibrated melting point apparatus.

Heat the sample at a rate of 10-20 °C/minute initially to get an approximate melting range.

Allow the apparatus to cool.

For an accurate measurement, repeat the process with a new sample, heating at a slower

rate of 1-2 °C/minute when the temperature is within 20 °C of the approximate melting point.

Record the temperature at which the first drop of liquid appears and the temperature at

which the entire sample becomes liquid. This range is the melting point.

Objective: To determine the acid dissociation constant(s) of ML315 hydrochloride.

Protocol:

Prepare a stock solution of ML315 hydrochloride in a suitable solvent (e.g., DMSO).

Prepare a series of buffers with a range of known pH values.

Add a small, constant volume of the ML315 hydrochloride stock solution to each buffer

solution to create a series of solutions with the same concentration of the compound but

different pH values.

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength

range.

Identify the wavelength(s) at which the absorbance changes significantly with pH.
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Plot the absorbance at the selected wavelength(s) against the pH.

The resulting titration curve can be analyzed to determine the pKa value(s), which

correspond to the pH at the inflection point(s) of the curve.

Biological Assays
Objective: To determine the inhibitory potency (e.g., IC₅₀) of ML315 hydrochloride against

target kinases (Clk and DYRK families).

Protocol:

Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or

protein), and ATP.

Prepare serial dilutions of ML315 hydrochloride in DMSO.

Add the diluted ML315 hydrochloride or DMSO (as a control) to the reaction wells.

Initiate the kinase reaction by adding the ATP/substrate mixture.

Incubate the reaction for a specific time at an optimal temperature (e.g., 30 °C).

Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP

produced. This can be done using various methods, such as radiometric assays (³²P-ATP),

fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[3]

Plot the percentage of kinase inhibition against the logarithm of the ML315 hydrochloride

concentration.

Fit the data to a dose-response curve to calculate the IC₅₀ value.
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Caption: Experimental Workflow for Kinase Inhibition Assay.

Analytical Methods
Objective: To assess the purity of the ML315 hydrochloride sample.

Protocol:

Develop a suitable HPLC method, including the choice of a column (e.g., C18), mobile phase

(e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid), flow rate,

and detection wavelength (determined from the UV-Vis spectrum of ML315).

Prepare a standard solution of ML315 hydrochloride of known concentration in a suitable

solvent.

Inject the standard solution into the HPLC system to determine the retention time of the main

peak.

Prepare a solution of the ML315 hydrochloride sample to be tested at a similar

concentration.

Inject the sample solution into the HPLC system.
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Analyze the resulting chromatogram. The purity is typically calculated as the area of the main

peak divided by the total area of all peaks, expressed as a percentage.

Objective: To confirm the chemical structure of ML315 hydrochloride.

Protocol:

Dissolve a small amount of ML315 hydrochloride in a suitable deuterated solvent (e.g.,

DMSO-d₆).

Acquire a ¹H NMR spectrum to observe the proton signals.

Acquire a ¹³C NMR spectrum to observe the carbon signals.

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the

connectivity between protons and carbons.

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that

the observed spectra are consistent with the expected structure of ML315 hydrochloride.

Conclusion
ML315 hydrochloride is a valuable chemical probe for studying the roles of Clk and DYRK

kinases in health and disease. This guide provides essential physicochemical data, an

overview of its mechanism of action, and detailed experimental protocols to aid researchers in

their investigations. The provided information, including the predicted properties and signaling

pathway diagrams, serves as a solid foundation for further studies into the therapeutic potential

of ML315 and related compounds. It is recommended that the predicted physicochemical

properties be experimentally verified to ensure the highest accuracy in future research

endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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